molecular formula C21H26FN3O4S B12476791 N~2~-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12476791
M. Wt: 435.5 g/mol
InChI Key: WENZYESBDUWTFG-UHFFFAOYSA-N
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Description

N~2~-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholinyl propyl chain, and a phenylsulfonyl glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile

    Amide Bond Formation: The formation of the glycinamide moiety involves the reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of N2-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the amide group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the amide group can produce amines.

Scientific Research Applications

N~2~-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N2-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(2-bromophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H26FN3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C21H26FN3O4S/c22-19-9-4-5-10-20(19)25(30(27,28)18-7-2-1-3-8-18)17-21(26)23-11-6-12-24-13-15-29-16-14-24/h1-5,7-10H,6,11-17H2,(H,23,26)

InChI Key

WENZYESBDUWTFG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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